

Application Notes & Protocols: Rhenium Disulfide (ReS₂) in Hydrodesulfurization (HDS)

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Compound of Interest

Compound Name: *Rhenium heptasulfide*

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Topic: Application of Rhenium Disulfide (ReS₂) as a Catalyst for the Hydrodesulfurization (HDS) of Crude Oil Feedstocks.

Audience: Researchers, scientists, and chemical engineering professionals.

Abstract: Hydrodesulfurization (HDS) is a critical catalytic process in petroleum refining for removing sulfur from fuel oils to meet stringent environmental regulations.[1] While conventional catalysts are typically based on cobalt- or nickel-promoted molybdenum sulfides (CoMoS, NiMoS), there is growing interest in alternative materials with higher activity.[2] Rhenium disulfide (ReS₂) has emerged as a highly effective catalyst for hydrotreating reactions.[3][4] Its unique distorted layered structure, which behaves electronically like a single layer even in bulk form, and the high proportion of active edge sites contribute to its outstanding catalytic performance.[5][6] These notes provide detailed protocols for the synthesis of ReS₂ catalysts, their characterization, and their evaluation in the HDS of model sulfur-containing compounds representative of those found in crude oil.

Catalyst Synthesis Protocol: Hydrothermal Method for ReS₂/C Composite

This protocol details the synthesis of single-layer, ultrasmall ReS₂ nanoplates embedded in an amorphous carbon composite (ReS₂/C), which has shown enhanced catalytic activity compared to conventional CoMo/γ-Al₂O₃ catalysts.[5][7]

1.1. Materials & Reagents:

- Ammonium perrhenate (NH_4ReO_4)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Tetrabutylammonium bromide (TOAB)
- Deionized water
- Ethanol
- Teflon-lined stainless steel autoclave
- Tube furnace with argon gas supply

1.2. Synthesis Procedure:

- Precursor Solution Preparation:
 - Dissolve ammonium perrhenate and thiourea in deionized water in a beaker.
 - In a separate beaker, dissolve tetrabutylammonium bromide in ethanol.
 - Mix the two solutions and stir vigorously for 30 minutes to ensure homogeneity.
- Hydrothermal Reaction:
 - Transfer the final solution into a Teflon-lined stainless steel autoclave.
 - Seal the autoclave and heat it to 200°C for 24 hours.
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
- Product Recovery and Washing:
 - Collect the black precipitate by centrifugation or filtration.

- Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the washed product in a vacuum oven at 60°C overnight.
- Annealing:
 - Place the dried powder in a tube furnace.
 - Heat the sample to 400°C under a steady flow of argon gas for 1 hour.^{[5][7]}
 - Allow the furnace to cool to room temperature under argon flow to obtain the final ReS₂/C composite catalyst.

Catalyst Characterization

To understand the catalyst's physical and chemical properties, which are crucial for its HDS performance, a suite of characterization techniques is employed.

Characterization Technique	Information Provided
X-ray Diffraction (XRD)	Determines the crystallinity, phase purity, and stacking of the ReS ₂ layers. Broadened peaks indicate low stacking and small crystallite sizes, which are desirable for HDS.[6]
Raman Spectroscopy	Confirms the presence of the ReS ₂ phase and provides information on its vibrational modes and layer structure.[5]
N ₂ Adsorption-Desorption (BET)	Measures the specific surface area, pore volume, and pore size distribution of the catalyst, which are important for reactant accessibility.[5]
Scanning Electron Microscopy (SEM)	Visualizes the morphology and microstructure of the catalyst particles, such as the formation of microspheres or nanoplates.[6]
Transmission Electron Microscopy (TEM/HRTEM)	Provides high-resolution images of the ReS ₂ nanostructures, allowing for the measurement of layer spacing, slab length, and the identification of edge and defect sites.[6]
X-ray Photoelectron Spectroscopy (XPS)	Analyzes the elemental composition and chemical states of Rhenium and Sulfur on the catalyst surface. It can identify non-stoichiometric sulfur species (ReS _{2-x}) that may enhance catalytic activity.[5]

HDS Activity Testing Protocol

This protocol describes the evaluation of the ReS₂ catalyst's performance in the HDS of a model compound, 3-methylthiophene, in a continuous-flow fixed-bed microreactor.

3.1. Experimental Setup:

- Reactor: A stainless steel fixed-bed tubular microreactor.

- Catalyst Loading: Typically 50-100 mg of the catalyst is packed in the center of the reactor, supported by quartz wool.
- Gas Feed: High-purity hydrogen (H_2) controlled by a mass flow controller.
- Liquid Feed: A solution of the model sulfur compound (e.g., 3-methylthiophene in a solvent like decalin) fed by a high-pressure liquid pump.
- Analysis: An online gas chromatograph (GC) equipped with a flame ionization detector (FID) to analyze the reaction products.

3.2. Procedure:

- Catalyst Activation (Sulfidation):
 - The catalyst is typically pre-sulfided in situ before the reaction, although ReS_2 may not always require this step like conventional oxide precursors.^[3] If needed, a mixture of H_2S/H_2 (e.g., 10-15% H_2S) is passed over the catalyst bed at an elevated temperature (e.g., 400°C) for several hours.
- HDS Reaction:
 - Set the reactor temperature to the desired value (e.g., 280-340°C) and the pressure to atmospheric or higher.^[5]
 - Introduce the hydrogen gas flow.
 - Start the liquid feed containing the model sulfur compound.
 - Allow the reaction to reach a steady state (typically a few hours).
- Product Analysis and Data Calculation:
 - Periodically inject the gaseous effluent from the reactor into the GC to separate and quantify the reactants and products.
 - The HDS activity is calculated based on the conversion of the model compound. The reaction rate is often expressed as moles of reactant converted per gram of catalyst per

second ($\text{mol g}^{-1} \text{s}^{-1}$).^[5]

- Selectivity towards different reaction pathways (DDS vs. HYD) is determined from the product distribution.

Data Presentation: Performance of ReS₂ Catalysts

The performance of ReS₂-based catalysts is often benchmarked against commercial catalysts. The data below is summarized from studies on the HDS of 3-methylthiophene.

Table 1: HDS Reaction Rates and Activation Energies^[5]

Catalyst	Temperature (°C)	Reaction Rate ($10^{-8} \text{ mol g}^{-1} \text{ s}^{-1}$)	Apparent Activation Energy (kJ/mol)
ReS ₂ /C Composite	280	37	65
	300	52	
	320	70	
	340	95	
CoMo/ γ -Al ₂ O ₃	280	35	79
(Reference)	300	47	
	320	62	

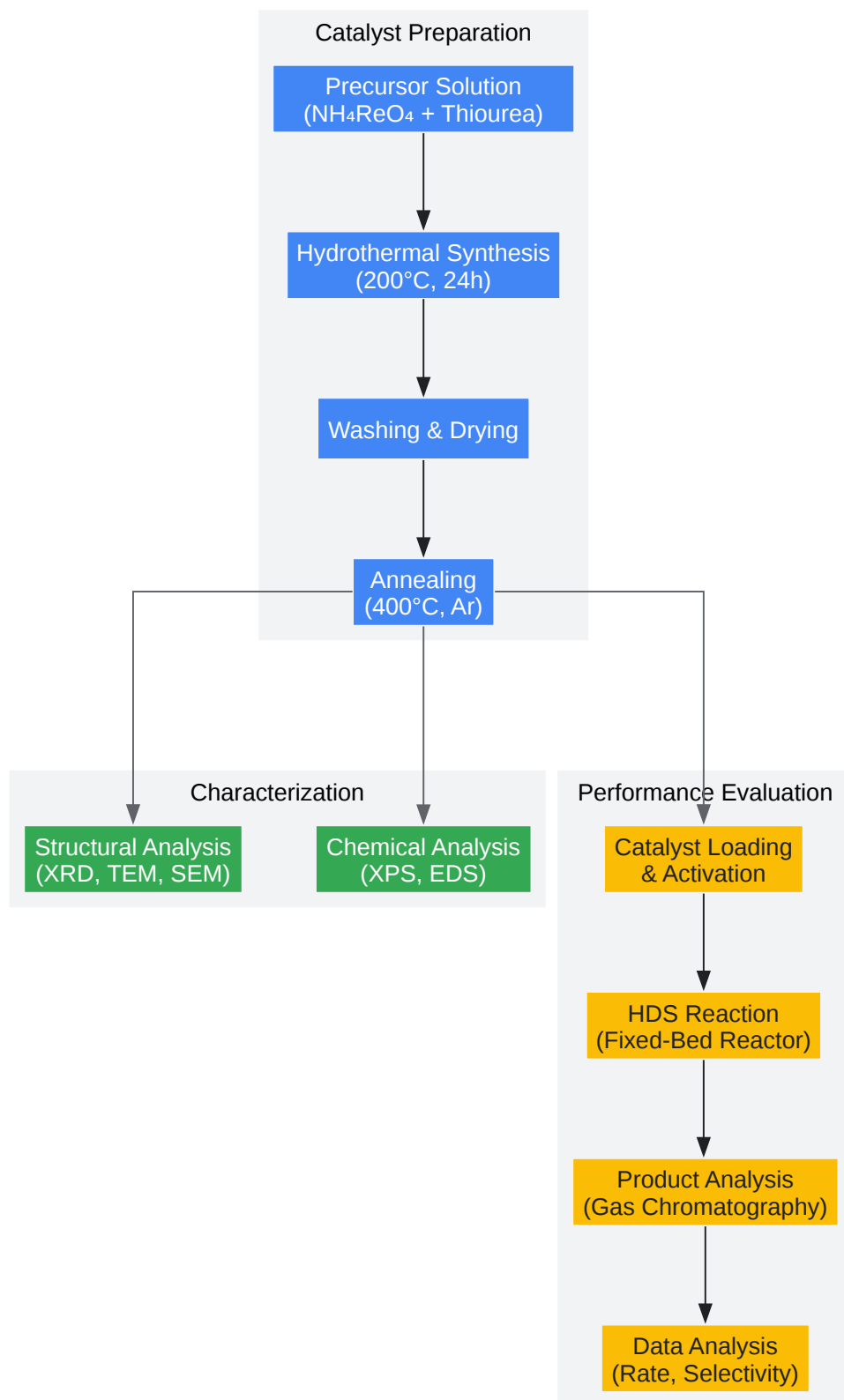
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The ReS₂/C composite shows a higher reaction rate at all temperatures and a lower activation energy, indicating superior catalytic activity compared to the conventional CoMo/ γ -Al₂O₃ catalyst.^[5]

Visualizations: Workflows and Reaction Pathways

Experimental Workflow

The overall process from catalyst preparation to performance evaluation follows a logical sequence.



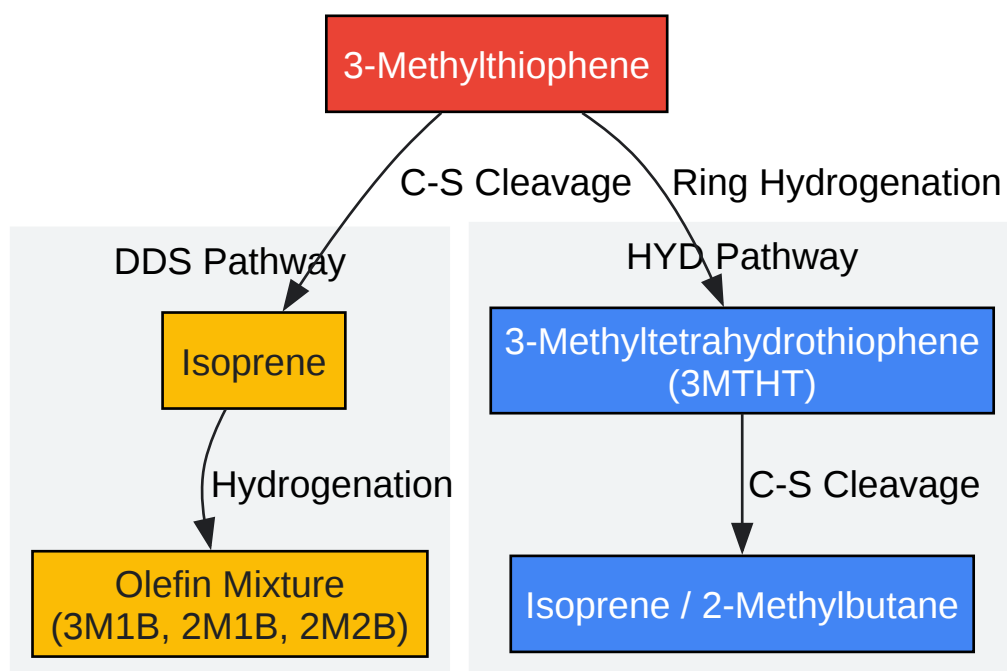
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Diagram 1: Overall experimental workflow for ReS₂ catalyst synthesis and HDS testing.

HDS Reaction Mechanism

The HDS of thiophenic compounds over ReS₂ proceeds via two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[5][6][8] The superior performance of ReS₂ is often linked to its high density of structural defects and edge sites, which are critical for these catalytic processes.[5][6]

- Direct Desulfurization (DDS): The C-S bond is cleaved directly without prior hydrogenation of the aromatic ring.
- Hydrogenation (HYD): The aromatic ring is first partially or fully hydrogenated, followed by the cleavage of the C-S bond.



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Diagram 2: Reaction network for the HDS of 3-methylthiophene via DDS and HYD pathways.

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